molecular formula C16H28N4O2 B13053074 Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate

Cat. No.: B13053074
M. Wt: 308.42 g/mol
InChI Key: SAROWRWGDQQZOS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N4O2 It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperidine moiety and the tert-butyl ester group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of pyrazole and piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The overall effect depends on the specific biological system and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-amino-1-isopropyl-1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to the presence of the isopropyl group on the pyrazole ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H28N4O2

Molecular Weight

308.42 g/mol

IUPAC Name

tert-butyl 4-(5-amino-1-propan-2-ylpyrazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H28N4O2/c1-11(2)20-14(17)10-13(18-20)12-6-8-19(9-7-12)15(21)22-16(3,4)5/h10-12H,6-9,17H2,1-5H3

InChI Key

SAROWRWGDQQZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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